molecular formula C7H5F5N2S2 B2677720 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione CAS No. 1211526-90-7

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione

Cat. No.: B2677720
CAS No.: 1211526-90-7
M. Wt: 276.24
InChI Key: HMUGFBPMCCLOGO-UHFFFAOYSA-N
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Description

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione is a benzimidazole derivative characterized by a pentafluorosulfanyl (-SF₅) substituent at the 5-position and a thione (-C=S) group at the 2-position of the heterocyclic core.

Properties

IUPAC Name

5-(pentafluoro-λ6-sulfanyl)-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUGFBPMCCLOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-pentafluorosulfanyl-1H-benzimidazole with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione. Research indicates that compounds within this class exhibit moderate to potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) . For instance, specific derivatives have shown IC50 values below 5 μM, indicating strong antiproliferative activity. Mechanistic studies suggest that these compounds induce apoptosis in cancer cells, contributing to their therapeutic potential .

Enzyme Inhibition

Another significant application of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione lies in enzyme inhibition. Recent findings demonstrate that derivatives of this compound serve as effective inhibitors of α-glucosidase, an enzyme implicated in diabetes management. The inhibition assays revealed IC50 values indicating strong inhibitory activity, suggesting potential use in developing antidiabetic agents .

Material Science Applications

The unique fluorinated structure of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione also positions it as a valuable building block in material science. Its properties may be leveraged in the development of advanced materials with enhanced thermal stability and chemical resistance. The incorporation of fluorinated groups often leads to improved performance characteristics in polymers and coatings .

Case Studies and Research Findings

StudyFocusFindings
Antitumor Activity MCF-7 Cell LineCompound exhibited IC50 < 5 μM; induced apoptosis via cell cycle arrest .
Enzyme Inhibition α-GlucosidaseStrong inhibitory activity observed; potential for antidiabetic applications .
Material Science Polymer DevelopmentEnhanced thermal stability noted in fluorinated polymer composites .

Mechanism of Action

The mechanism of action of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The pentafluorosulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The thione moiety can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects on Electronic and Spectral Properties

The benzimidazole-thione core is common among derivatives, but substituents at the 5-position modulate properties. Key analogs include:

Compound Name Substituent at 5-Position Key Spectral Features (NMR, IR) Biological Activity Reference
5-Pentafluorosulfanyl derivative -SF₅ Not reported (inferred strong electron withdrawal) Not directly studied
5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) -OCH₃ C=S IR: ~1407 cm⁻¹; NMR: δ 163.8 (C=S) Antibacterial (higher docking scores vs. S. epidermidis)
5-Nitro-1H-benzo[d]imidazole-2(3H)-thione -NO₂ ESI-HRMS: m/z 241.0790 (M++H) Tyrosinase inhibition (IC₅₀: 4.8 nM for Schiff base S-4)
5-Chloro-6-fluoro-1H-benzo[d]imidazole-2(3H)-thione -Cl, -F Not reported Not reported
4,5-Dimethylbenzimidazolene-2-thione (M2) -CH₃ (4,5 positions) NMR: δ 17.6 (CH₃); C=S IR: ~1407 cm⁻¹ Antibacterial (synergistic with H-bonding)

Key Observations :

  • Hydrogen Bonding : Analogs like M1 and M2 exhibit N-H···S/O interactions critical for crystal packing and antibacterial activity .

Computational Insights

  • DFT Studies : M1 and M2 exhibit optimized geometries close to X-ray structures, with HOMO-LUMO gaps (~4.5 eV) indicating moderate reactivity. The -SF₅ group (unstudied computationally) may further lower LUMO energy, enhancing electrophilicity .
  • Docking Analysis : PPAR-γ docking of 5-chloro-1-(piperidin-4-yl) derivatives (e.g., DSR-16) revealed superior binding to Rosiglitazone, suggesting substituent bulk and polarity influence target affinity .

Biological Activity

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione (CAS No. 1211526-90-7) is a heterocyclic compound characterized by a benzimidazole core, substituted with a pentafluorosulfanyl group and a thione moiety. This compound has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

The molecular formula for 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione is C7H5F5N2SC_7H_5F_5N_2S, with a molecular weight of approximately 276.25 g/mol. The compound's structure allows for unique interactions with biological targets, which is a key factor in its biological activity.

PropertyValue
Molecular FormulaC7H5F5N2S
Molecular Weight276.25 g/mol
CAS Number1211526-90-7

The biological activity of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione is primarily attributed to its interaction with specific enzymes and receptors. The pentafluorosulfanyl group enhances binding affinity, while the thione moiety can participate in redox reactions, influencing various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of benzimidazole exhibit effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Testing

In a comparative study, derivatives of benzimidazole were tested for their antimicrobial efficacy:

CompoundActivity Against
5-Pentafluorosulfanyl-Benzo[D]ImidazoleS. aureus, E. coli
Other Benzimidazole DerivativesBacillus subtilis, A. niger

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. The interaction of the pentafluorosulfanyl group with active sites on enzymes can lead to significant inhibitory effects, making it a candidate for further development in therapeutic applications.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities systematically. One study highlighted the synthesis of benzodiazepines containing a pentafluorosulfanyl group and their subsequent biological evaluation . These findings suggest that modifications to the structure can enhance or alter the biological activity significantly.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple pathogens
Enzyme InhibitionPotential inhibitor of key enzymes
AnticancerInvestigated for therapeutic properties

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